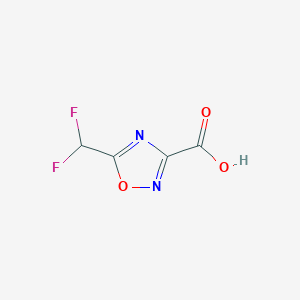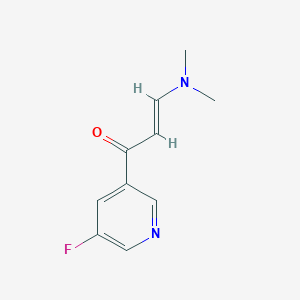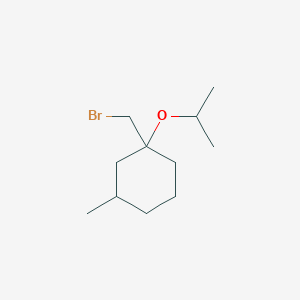
(2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid is a chiral compound with significant applications in various fields. It is structurally characterized by the presence of an isobutylphenyl group attached to a propanamido moiety, which is further connected to a propanoic acid group. This compound is known for its potential therapeutic properties and is often studied for its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-isobutylphenylacetic acid.
Amidation: The 4-isobutylphenylacetic acid is then reacted with an appropriate amine to form the corresponding amide.
Chiral Resolution: The resulting amide is subjected to chiral resolution to obtain the (2S)-enantiomer.
Final Conversion: The chiral amide is then converted to the desired this compound through a series of chemical reactions involving protection and deprotection steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compounds.
Catalysis: Catalysts may be employed to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as crystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 4-isobutylbenzaldehyde or 4-isobutylbenzoic acid.
Reduction: Formation of 4-isobutylphenylamine.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
(2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory pathways.
Pathways: It may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
(2RS)-2-(4-Butylphenyl)propanoic Acid: A similar compound with a butyl group instead of an isobutyl group.
Ethyl (2S)-2-(4-isobutylphenyl)propanoate: An ester derivative of the compound.
Uniqueness
(2S)-2-(2-(4-Isobutylphenyl)propanamido)propanoic acid is unique due to its specific chiral configuration and the presence of both amide and propanoic acid functional groups, which contribute to its distinct biological activities and chemical reactivity.
Properties
CAS No. |
110467-60-2 |
|---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
(2S)-2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO3/c1-10(2)9-13-5-7-14(8-6-13)11(3)15(18)17-12(4)16(19)20/h5-8,10-12H,9H2,1-4H3,(H,17,18)(H,19,20)/t11?,12-/m0/s1 |
InChI Key |
PHTJCAIHAGIVHT-KIYNQFGBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C(C)C1=CC=C(C=C1)CC(C)C |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[3-(Trifluoromethyl)adamantan-1-yl]methanamine](/img/structure/B13079211.png)






![2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B13079264.png)

